Clofilium tosylate is synthesized from clofilium, a compound initially developed for its antiarrhythmic properties. The tosylate form enhances its stability and solubility in biological systems, making it more suitable for pharmaceutical applications. Clofilium tosylate is classified as an organosulfur compound due to the presence of the sulfonate group, which plays a crucial role in its chemical behavior and biological activity.
The synthesis of clofilium tosylate typically involves the tosylation of clofilium using tosyl chloride in the presence of a base. Common methods include:
Clofilium tosylate has a complex molecular structure characterized by:
The molecular structure can be represented as follows:
Clofilium tosylate participates in various chemical reactions due to its reactive tosyl group, including:
The mechanism of action of clofilium tosylate primarily involves its interaction with mitochondrial proteins associated with energy metabolism. It has been shown to modulate mitochondrial function, potentially correcting deficiencies caused by mutations in mitochondrial DNA. Key points include:
Relevant data indicates that clofilium tosylate can be safely handled under standard laboratory protocols but requires precautions against moisture exposure.
Clofilium tosylate has several scientific applications:
Clofilium tosylate exerts targeted effects on potassium channels through distinct inhibitory mechanisms.
Clofilium tosylate selectively inhibits sodium-activated potassium channels Slick (Slo2.1) and Slack (Slo2.2), which regulate neuronal and cardiac excitability. At 10 μM, it achieves >90% Slack channel blockade but only ~60% Slick inhibition, attributed to Slack's higher sensitivity to its quaternary ammonium structure [1]. Unlike ATP-dependent Slick channels, Slack lacks ATP-binding domains, explaining differential sensitivity. Clofilium occupies the channel pore via hydrophobic interactions between its heptyl chain and the channel's inner helices, physically obstructing K⁺ conductance [1] [7].
Table 1: Selectivity Profile of Clofilium Tosylate on Potassium Channels
Channel Type | Subunit | Inhibition Efficacy | Key Structural Determinants |
---|---|---|---|
Slack (Slo2.2) | KCNT1 | >90% at 10 μM | Hydrophobic pore residues |
Slick (Slo2.1) | KCNT2 | ~60% at 10 μM | ATP-binding domain interference |
hERG (Kv11.1) | KCNH2 | IC₅₀ = 50 nM | Tyr652/Phe656 π-stacking |
Kv2.1 | KCNB1 | Minimal effect | Low pore-binding affinity |
Clofilium demonstrates nanomolar affinity (IC₅₀ = 50 nM) for the human Ether-à-go-go (hERG/KCNH3) channel via π-stacking interactions between its chlorophenyl group and Tyr652/Phe656 residues in the S6 helix [7]. Molecular dynamics simulations confirm its deep insertion into the central cavity, stabilizing the closed state. Conversely, Kv2 channels exhibit resistance due to divergent pore geometry, while Kv7 channels show intermediate sensitivity via Src kinase-mediated phosphorylation cascades [4] [10].
Clofilium triggers unfolded protein response (UPR) via PERK-eIF2α-ATF4 pathway activation. In HL-60 leukemia cells, 10 μM exposure for 12 hours:
Clofilium rescues mitochondrial protein synthesis in POLG-deficient models:
Table 2: Clofilium-Induced Metabolic Effects in Disease Models
Model System | Primary Defect | Clofilium Effect | Key Biomarkers |
---|---|---|---|
HL-60 leukemia | N/A | ER stress apoptosis | Caspase-3 ↑ 420%, PARP cleavage |
polg zebrafish | mtDNA depletion | mtDNA restoration | Complex I activity ↑ 89% |
C. elegans polg-1 | Mobility deficit | Locomotion ↑ 40% | mtDNA ↑ 2.3-fold |
Clofilium synergizes with pazopanib (VEGFR inhibitor) in rhabdoid tumors:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7